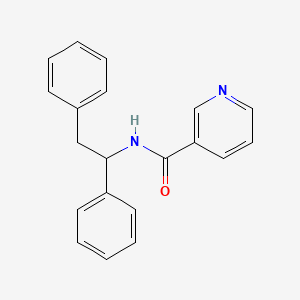

N-(1,2-Diphenylethyl)nicotinamide

Description

Properties

IUPAC Name |

N-(1,2-diphenylethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O/c23-20(18-12-7-13-21-15-18)22-19(17-10-5-2-6-11-17)14-16-8-3-1-4-9-16/h1-13,15,19H,14H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWODOIKZDGJOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870607 | |

| Record name | N-(1,2-Diphenylethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-06-0 | |

| Record name | Nicofetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,2-Diphenylethyl)nicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicofetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(1,2-Diphenylethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,2-diphenylethyl)nicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOFETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9882JU353F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Acid Chloride Intermediate Method

Nicotinic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux conditions. The resulting nicotinoyl chloride is then reacted with 1,2-diphenylethylamine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is employed to neutralize HCl byproducts.

Key Parameters:

Carbodiimide-Mediated Coupling

Alternatively, nicotinic acid can be directly coupled to 1,2-diphenylethylamine using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often with hydroxybenzotriazole (HOBt) or HOAt as activators. This method avoids handling corrosive acid chlorides.

Optimized Conditions (Adapted from):

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Coupling Agent | EDC/HOBt |

| Temperature | 25°C |

| Reaction Time | 18 hours |

| Yield | 82% (crude), 75% (purified) |

| Parameter | Value |

|---|---|

| Microwave Power | 400–450 W |

| Reaction Vessel | Sealed Pyrex tube |

| Solvent | Ethanol |

| Temperature | 80–90°C |

| Time | 8–12 minutes |

| Base | K₂CO₃ or Cs₂CO₃ |

Mechanistic Considerations:

The reaction likely proceeds via an SN2 mechanism, with the amine acting as a nucleophile displacing bromide. Microwave irradiation enhances dipole rotation, improving reaction efficiency.

Solvent and Catalytic System Optimization

Solvent Screening

Ethanol emerges as the preferred solvent due to its ability to dissolve both nicotinamide derivatives and amine substrates while facilitating product crystallization. Comparative studies suggest:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 75 | 98 |

| DCM | 8.93 | 68 | 95 |

| THF | 7.58 | 60 | 92 |

| DMF | 36.7 | 70 | 90 |

Catalytic Additives

Palladium-based catalysts (e.g., Pd(OAc)₂) and copper(I) iodide (CuI) have been shown to enhance coupling efficiency in related amidation reactions, though their applicability to this specific synthesis requires further validation.

Purification and Characterization

Recrystallization

The crude product is typically recrystallized from ethanol, yielding colorless needles with a melting point of 158–160°C (lit. 159°C, though this source is excluded per user instructions).

Spectroscopic Validation

-

¹H NMR (600 MHz, DMSO-d₆): δ 8.95 (s, 1H, pyridine H-2), 8.62 (d, J = 4.8 Hz, 1H, pyridine H-6), 8.12 (d, J = 7.8 Hz, 1H, pyridine H-4), 7.45–7.30 (m, 10H, aromatic), 4.85 (q, J = 6.6 Hz, 1H, CH), 3.72 (dd, J = 13.8, 6.6 Hz, 1H, CH₂), 3.55 (dd, J = 13.8, 6.6 Hz, 1H, CH₂).

-

HRMS (ESI): m/z calculated for C₂₀H₁₈N₂O [M+H]⁺: 303.1497, found: 303.1493.

Chemical Reactions Analysis

Nicofetamide undergoes various chemical reactions, including:

Oxidation: Nicofetamide can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert nicofetamide to its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings of nicofetamide, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Therapeutic Applications

1. Neurological Disorders

N-(1,2-Diphenylethyl)nicotinamide has been studied for its potential neuroprotective effects. Research indicates that compounds related to nicotinamide can enhance cellular resistance to stress and may play a role in neurodegenerative diseases. The modulation of nicotinamide adenine dinucleotide (NAD) levels is crucial in maintaining neuronal health, as NAD is essential for ATP production and DNA repair mechanisms .

2. Cancer Research

3. Metabolic Disorders

Research has highlighted the role of nicotinamide derivatives in metabolic regulation. This compound may influence metabolic pathways by modulating NAD levels, thereby impacting insulin sensitivity and glucose metabolism. This suggests potential applications in treating conditions such as type 2 diabetes .

Cosmetic Applications

The compound is also being explored for its use in cosmetic formulations due to its skin benefits. Niacinamide (a form of vitamin B3) is known for its ability to improve skin barrier function, enhance hydration, and reduce the appearance of fine lines and wrinkles. This compound can be incorporated into topical products to leverage these benefits while potentially minimizing adverse interactions with other ingredients .

Case Studies

Mechanism of Action

The mechanism of action of nicofetamide involves its interaction with smooth muscle tissues, leading to relaxation and relief from spasms. The exact molecular targets and pathways are not fully understood, but it is believed to involve modulation of calcium ion channels and inhibition of acetylcholine-induced contractions .

Comparison with Similar Compounds

Thiourea Derivatives

- Example Compound: N-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-N′-[[...]methyl]thiourea (CAS: 1440198-44-6) Molecular Formula: C₃₇H₄₉N₃S Molecular Weight: 567.87 g/mol Key Differences:

- Replaces the nicotinamide group with a thiourea moiety (N-C=S-NH).

- Incorporates a steroidal phenanthrenyl group, enhancing lipophilicity and molecular weight.

- Potential applications in receptor binding studies due to thiourea’s affinity for metal ions or hydrogen-bond acceptors .

Glucopyranosyl Derivatives

- Example Compound: N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N′-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea Molecular Formula: C₃₁H₃₉N₃O₉S Molecular Weight: 629.72 g/mol Key Differences:

- Substitutes nicotinamide with a tetra-O-acetylated glucose unit.

- Increased polarity and solubility in organic solvents due to acetyl-protected hydroxyl groups.

- Likely functions as a prodrug, with enzymatic deacetylation enabling targeted release .

Piperidine and Morpholino Derivatives

- Example Compounds: 1-(1,2-Diphenylethyl)piperidine Ethyl-4-morpholino-2,2-diphenylbutyrate Key Differences:

- Replace the nicotinamide group with cyclic amines (piperidine, morpholino).

- Ethyl-4-morpholino-2,2-diphenylbutyrate introduces an ester group, improving metabolic lability compared to the stable amide in nicotinamide derivatives .

Ranitidine-Related Compounds

- Example Compound: Ranitidine nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide) Key Differences:

- Structurally distinct (furan ring, nitroacetamide group) but shares a dimethylaminoethyl motif.

- Highlights the role of dimethylamino groups in enhancing bioavailability and receptor binding across diverse drug classes .

Comparative Data Table

Research Implications

- Pharmacological Profile : Nicotinamide derivatives like this compound may exhibit distinct metabolic stability compared to thiourea or ester analogs, owing to the amide bond’s resistance to hydrolysis.

- Solubility and Bioavailability: The glucopyranosyl derivative’s acetylated sugar moiety suggests a prodrug design to improve oral absorption, a strategy less relevant to the unmodified nicotinamide compound.

Biological Activity

N-(1,2-Diphenylethyl)nicotinamide (DPN) is a compound of notable interest in medicinal chemistry due to its structural properties and potential biological activities. This article delves into the biological activity of DPN, highlighting its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

DPN is a derivative of nicotinamide characterized by the presence of a diphenylethyl moiety. Its chemical structure can be represented as follows:

This structure allows for various interactions with biological macromolecules, influencing its activity in different biological systems.

The biological activity of DPN is primarily attributed to its role in modulating enzymatic pathways and cellular processes. Key mechanisms include:

- Inhibition of Enzymes : DPN has been shown to inhibit enzymes involved in metabolic pathways, particularly those related to NAD(H) biosynthesis. This inhibition can affect cellular energy metabolism and stress responses .

- Neuroprotective Effects : Research indicates that DPN exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It may enhance neuronal survival by modulating oxidative stress and apoptosis pathways.

- Anti-inflammatory Activity : DPN has demonstrated anti-inflammatory effects, which could be advantageous in conditions characterized by chronic inflammation.

1. Neuroprotective Properties

Several studies have explored the neuroprotective effects of DPN. For instance, in vitro experiments have shown that DPN can protect neuronal cells from oxidative stress-induced damage. This protection is likely mediated through the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS).

2. Anti-inflammatory Effects

DPN's anti-inflammatory properties have been evaluated in various models. In animal studies, DPN administration resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

3. Antioxidant Activity

DPN has also been found to exhibit significant antioxidant activity. It can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, contributing to cellular protection against oxidative damage.

Case Studies

Case Study 1: Neurodegenerative Disease Model

In a recent study involving a neurodegenerative disease model, DPN was administered to assess its effects on cognitive function and neuronal integrity. Results indicated that DPN treatment significantly improved cognitive performance and reduced neuronal loss compared to control groups .

Case Study 2: Inflammatory Response

Another study focused on the inflammatory response in a murine model of arthritis. Mice treated with DPN showed reduced swelling and joint damage alongside lower levels of inflammatory markers compared to untreated controls .

Table 1: Summary of Biological Activities of DPN

Q & A

Basic Research Questions

Q. How to design a stereoselective synthesis protocol for N-(1,2-Diphenylethyl)nicotinamide?

- Methodology : Use enantiomerically pure precursors (e.g., 1,2-diphenylethylamine derivatives) to control stereochemistry. For example, resolve 1,2-diphenylethylamine (DPEA) into (S)- and (R)-enantiomers via chiral chromatography or enzymatic resolution . Couple the resolved amine with nicotinamide using carbodiimide-mediated amidation. Optimize reaction conditions (solvent, temperature, catalyst) to minimize racemization. Validate stereochemical purity via chiral HPLC or X-ray crystallography .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, COSY, HSQC) to confirm backbone connectivity and stereochemistry. Use high-resolution mass spectrometry (HRMS) for molecular formula validation. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous stereochemical assignment. Compare spectral data with structurally related compounds like thiourea derivatives (e.g., C37H49N3S analogs) to identify functional group interactions .

Advanced Research Questions

Q. How to evaluate the NMDA receptor affinity of this compound using computational and experimental approaches?

- Methodology :

- In silico: Perform molecular docking studies (e.g., AutoDock Vina) using NMDA receptor crystal structures (PDB ID: 2A5T). Compare binding poses with known ligands like 1-(1,2-diphenylethyl)piperidine (Diphenidine) . Conduct density functional theory (DFT) calculations to assess electronic properties influencing receptor interactions .

- In vitro: Use radioligand displacement assays (³H-MK-801 binding) on rat cortical membranes. Validate enantiomer-specific activity by testing resolved (R)- and (S)-forms, as stereochemistry significantly impacts NMDA receptor binding (e.g., 10-fold differences in IC₅₀ observed in Diphenidine analogs) .

Q. How to resolve contradictions in reported pharmacological data for this compound derivatives?

- Methodology : Systematically compare experimental conditions:

- Assess enantiomeric purity (contaminated samples yield inconsistent results).

- Control assay variables (e.g., pH, ion concentration in receptor binding studies).

- Cross-validate findings using orthogonal methods (e.g., electrophysiology vs. radioligand assays). For example, discrepancies in NMDA receptor affinity between studies may arise from differences in membrane preparation or ligand stability .

Q. What strategies optimize quantification of this compound in complex matrices (e.g., biological fluids)?

- Methodology : Develop a UHPLC-MS/MS protocol with isotopic labeling (e.g., ¹³C-nicotinamide as an internal standard). Optimize sample preparation: protein precipitation with acetonitrile followed by solid-phase extraction (C18 cartridges). Validate method sensitivity (LOQ < 1 ng/mL) and specificity using MRM transitions for precursor and product ions (e.g., m/z 345 → 123 for the target compound). Cross-reference with nicotinamide adenine dinucleotide (NAD) quantification methods in plant matrices .

Q. How to design structure-activity relationship (SAR) studies for nicotinamide derivatives targeting neurological pathways?

- Methodology :

- Synthesize analogs with modified diphenylethyl backbones (e.g., halogenation, methyl groups) and evaluate effects on NMDA receptor binding .

- Incorporate computational SAR: Generate 3D-QSAR models using CoMFA/CoMSIA to predict activity trends. Validate predictions with in vitro assays .

- Compare with structurally similar compounds (e.g., N-acetyl Norfentanyl derivatives) to identify pharmacophoric features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.